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molecular formula C11H14BrNO4 B8390091 2-(4-bromo-2-methoxyphenoxy)-N-methoxy-N-methylacetamide

2-(4-bromo-2-methoxyphenoxy)-N-methoxy-N-methylacetamide

Cat. No. B8390091
M. Wt: 304.14 g/mol
InChI Key: DTTBOUJTOXXHJQ-UHFFFAOYSA-N
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Patent
US08278316B2

Procedure details

To a solution of 2-(4-bromo-2-methoxyphenoxy)-N-methoxy-N-methylacetamide Part A (2 g, 6.58 mmol) in THF (25 mL) was slowly added cyclopropylmagnesium bromide (39.5 mL, 19.73 mmol). After stirring for 1 hour at RT, the reaction mixture was added to a sat. NH4Cl solution which was subsequently extracted with EtOAc, dried (Na2SO4), and concentrated. The crude product was purified using ISCO flash chromatography (silica gel/hexanes-ethyl acetate 100:0 to 50:50 gradient) to afford the desired product 2-(4-bromo-2-methoxyphenoxy)-1-cyclopropylethanone 16B (1.72 g, 6.03 mmol, 92% yield) as a yellow oil. 1H NMR (400 MHz, chloroform-d) δ 7.01 (2H, dddd), 6.65 (1H, d, J=8.53 Hz), 4.72 (2H, s), 3.89 (3H, s), 2.24-2.35 (1H, m), 1.15 (2H, quin, J=3.83 Hz), 0.98 (2H, dq, J=7.56, 3.67 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cyclopropylmagnesium bromide
Quantity
39.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:15]=[CH:14][C:5]([O:6][CH2:7][C:8](N(OC)C)=[O:9])=[C:4]([O:16][CH3:17])[CH:3]=1.[CH:18]1([Mg]Br)[CH2:20][CH2:19]1.[NH4+].[Cl-]>C1COCC1>[Br:1][C:2]1[CH:15]=[CH:14][C:5]([O:6][CH2:7][C:8]([CH:18]2[CH2:20][CH2:19]2)=[O:9])=[C:4]([O:16][CH3:17])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(OCC(=O)N(C)OC)C=C1)OC
Step Two
Name
cyclopropylmagnesium bromide
Quantity
39.5 mL
Type
reactant
Smiles
C1(CC1)[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 1 hour at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was subsequently extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=C(OCC(=O)C2CC2)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.03 mmol
AMOUNT: MASS 1.72 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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